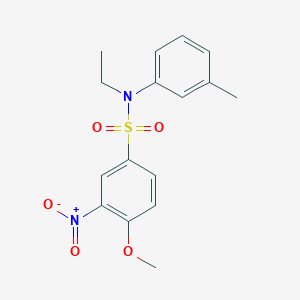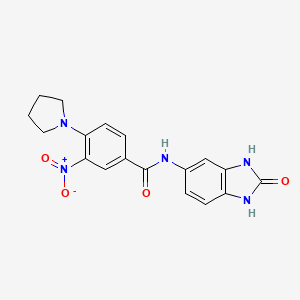
N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide, also known as NSC745887, is a chemical compound that has shown potential in scientific research as a therapeutic agent. It belongs to the class of sulfonamide derivatives and has been studied for its biological activities and mechanism of action.
Mécanisme D'action
N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide exerts its biological activities by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and plays a role in promoting tumor growth and survival. By inhibiting CAIX, N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide can disrupt the tumor microenvironment and inhibit cancer cell growth.
Biochemical and Physiological Effects:
N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis. This is important in cancer treatment because tumors require a blood supply to grow and spread. N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. MMPs play a role in tumor invasion and metastasis, so inhibiting their activity can help prevent cancer spread.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide has shown promising results in preclinical studies, but further research is needed to determine its efficacy and safety in humans. One advantage of N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide is that it has a novel mechanism of action compared to existing cancer therapies, which could make it effective against drug-resistant tumors. However, its potency and selectivity need to be optimized for clinical use. One limitation is that N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide is not water-soluble, which can affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide. One area of interest is its potential as a combination therapy with existing cancer treatments. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce toxicity. Additionally, N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide could be studied for its potential in other diseases, such as inflammatory disorders and neurological conditions.
Conclusion:
N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide is a promising chemical compound that has shown potential in scientific research as a therapeutic agent. Its mechanism of action and biological activities make it a promising candidate for cancer treatment. Further research is needed to determine its efficacy and safety in humans, but its unique properties make it an exciting area of study for future drug development.
Applications De Recherche Scientifique
N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells. N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide has also been studied for its anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-4-17(13-7-5-6-12(2)10-13)24(21,22)14-8-9-16(23-3)15(11-14)18(19)20/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZYAPOKLQVVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785873 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-ethyl-4-methoxy-N-(3-methylphenyl)-3-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-adamantyl)ethyl]-4-(2-furoyl)-1-piperazinecarbothioamide](/img/structure/B4083046.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B4083047.png)
![4-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-[4-(aminosulfonyl)phenyl]butanamide](/img/structure/B4083051.png)

![N-(4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B4083058.png)
![3-amino-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylbenzamide](/img/structure/B4083063.png)
![2,4-dichloro-N-(4-iodo-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4083067.png)

![1-[3-(4-fluorophenyl)-3-(2-furyl)propanoyl]piperidine](/img/structure/B4083088.png)
![4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-benzyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4083099.png)
![ethyl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B4083100.png)
![6-amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083113.png)
![N-{4-[(2-fluorobenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4083115.png)
![3-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B4083121.png)